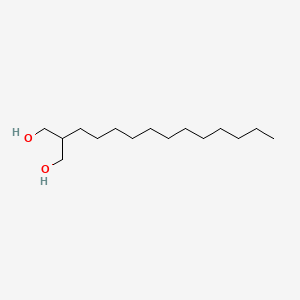

2-Dodecylpropane-1,3-diol

Übersicht

Beschreibung

2-Dodecylpropane-1,3-diol is an organic compound with the molecular formula C15H32O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is known for its surfactant properties and is used in various industrial and research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Dodecylpropane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to form vicinal diols .

Industrial Production Methods

In industrial settings, this compound is typically produced through the hydrogenation of α,β-unsaturated ketones and aldehydes. This process involves the hydration of the unsaturated compounds followed by hydrogenation to yield the desired diol .

Analyse Chemischer Reaktionen

Types of Reactions

2-Dodecylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Alkanes.

Substitution: Alkyl halides.

Wissenschaftliche Forschungsanwendungen

2-Dodecylpropane-1,3-diol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Dodecylpropane-1,3-diol primarily involves its surfactant properties. The compound’s amphiphilic structure allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in reducing surface tension and forming micelles. This property is crucial in its applications as an emulsifying agent and in drug delivery systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Methyl-2-propyl-1,3-propanediol

- Neopentyl glycol

- 1,2-Ethanediol (Ethylene glycol)

Uniqueness

Compared to similar compounds, 2-Dodecylpropane-1,3-diol has a longer alkyl chain, which enhances its surfactant properties and makes it more effective in applications requiring emulsification and surface tension reduction. Its unique structure also allows for specific interactions in biological systems, making it valuable in research and industrial applications .

Biologische Aktivität

2-Dodecylpropane-1,3-diol, a chemical compound with the formula C15H32O2, is a diol that has garnered attention for its potential biological activities. This compound is notable for its applications in various fields, including as a surfactant and in biocidal formulations. Understanding its biological activity is crucial for assessing its safety and efficacy in industrial and consumer products.

- Chemical Name : this compound

- Molecular Formula : C15H32O2

- CAS Number : 10395-09-2

- Molecular Weight : 240.42 g/mol

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for use in biocidal formulations. Research has shown that it can enhance the effectiveness of other antimicrobial agents when used in combination. For example, studies have indicated that the incorporation of this compound into polymeric systems can improve the overall antimicrobial efficacy against various pathogens, including bacteria and fungi .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In one study involving oral administration in rats, the compound demonstrated a median lethal dose (LD50) between 25 mg/kg and 200 mg/kg body weight, indicating moderate toxicity. Symptoms observed included respiratory distress and changes in organ coloration upon necropsy .

Table 1: Summary of Toxicity Studies

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Sprague Dawley Rats | 50 | 20% mortality, dyspnoea, hypoactivity |

| Chronic Toxicity | Sprague Dawley Rats | 4, 8, 20 | Histopathological changes in heart and kidneys |

| Repeated Oral Administration | Rats | Up to 20 | Lympho-histiocytic myocarditis at higher doses |

The antimicrobial activity of this compound is believed to stem from its ability to disrupt microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. The compound's hydrophobic nature allows it to integrate into lipid bilayers effectively, enhancing its biocidal properties .

Case Study 1: Application in Personal Care Products

A formulation containing this compound was tested for its effectiveness as a preservative in personal care products. Results indicated a significant reduction in microbial load over time compared to control formulations lacking this compound. The study concluded that its inclusion not only improved product safety but also extended shelf life.

Case Study 2: Use in Industrial Biocides

In industrial applications, a biocide formulation incorporating this compound was evaluated for efficacy against biofilm-forming bacteria. The results demonstrated a substantial decrease in biofilm formation on surfaces treated with this formulation compared to untreated controls. This finding underscores its potential application in maintaining hygiene in industrial settings.

Eigenschaften

IUPAC Name |

2-dodecylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-16)14-17/h15-17H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTDSZAHFSIJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336543 | |

| Record name | 1,3-Propanediol, 2-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10395-09-2 | |

| Record name | 1,3-Propanediol, 2-dodecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.